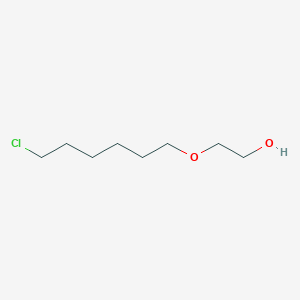
2-((6-Chlorohexyl)oxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Chlorohexyl)oxy)ethan-1-ol is an organic compound with the molecular formula C(8)H({17})ClO(_2) It is characterized by the presence of a chlorohexyl group attached to an ethan-1-ol moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-Chlorohexyl)oxy)ethan-1-ol typically involves the reaction of 6-chlorohexanol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form 2-((6-chlorohexyl)oxy)ethane, especially under catalytic hydrogenation conditions.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or other strong oxidizing agents.
Reduction: Hydrogen gas (H(_2)) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles like sodium azide (NaN(_3)), sodium thiolate (NaSR), or primary amines (RNH(_2)).
Major Products Formed:
Oxidation: 2-((6-Chlorohexyl)oxy)ethanal or 2-((6-Chlorohexyl)oxy)ethanoic acid.
Reduction: 2-((6-Chlorohexyl)oxy)ethane.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2-((6-Chlorohexyl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-((6-Chlorohexyl)oxy)ethan-1-ol exerts its effects depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its mechanism of action would be determined by the specific molecular targets it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
2-((6-Bromohexyl)oxy)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-((6-Iodohexyl)oxy)ethan-1-ol: Similar structure but with an iodine atom instead of chlorine.
2-((6-Methylhexyl)oxy)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 2-((6-Chlorohexyl)oxy)ethan-1-ol is unique due to the presence of the chloro group, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The chloro group also imparts specific physical and chemical properties that can be advantageous in certain applications, such as increased reactivity and potential biological activity.
Properties
IUPAC Name |
2-(6-chlorohexoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2/c9-5-3-1-2-4-7-11-8-6-10/h10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJBIKIMPIFIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8089381.png)
![tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B8089386.png)
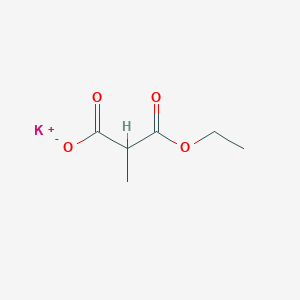
![(6-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8089396.png)
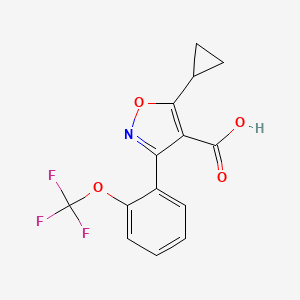
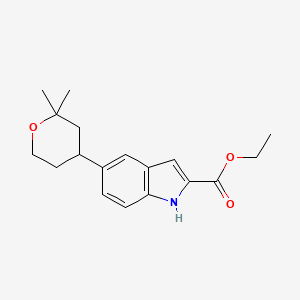
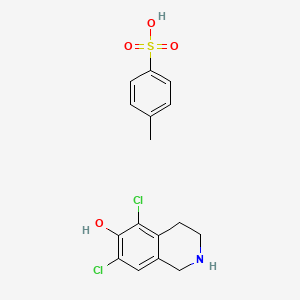
![5,6-Dihydrodibenzo[b,f]azocine](/img/structure/B8089427.png)
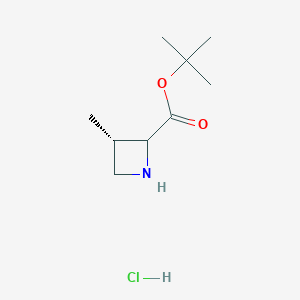
![6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)
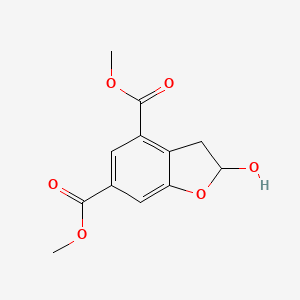
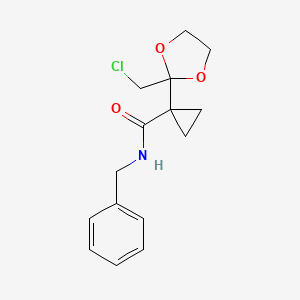
![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8089466.png)

